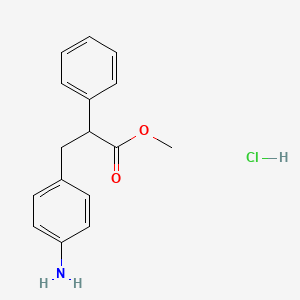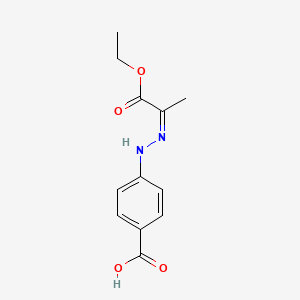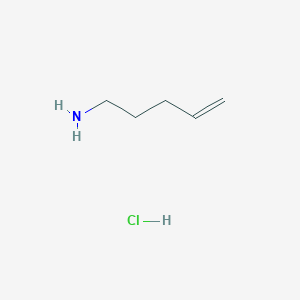
(6-(Morpholinomethyl)pyridin-3-yl)boronic acid
概要
説明
(6-(Morpholinomethyl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a morpholinomethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds.
作用機序
Target of Action
The primary target of the compound (6-(Morpholinomethyl)pyridin-3-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its target through a process known as transmetalation . In this process, the compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound is involved in the SM coupling reaction pathway . This pathway leads to the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the production of various organoboron reagents, which have been tailored for application under specific SM coupling conditions .
Pharmacokinetics
The compound’s success in sm coupling reactions suggests that it has favorable properties, such as stability and readiness of preparation . These properties could potentially impact the compound’s bioavailability.
Result of Action
The action of this compound results in the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of a wide range of organic compounds, including many that are of significant therapeutic value .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium (II) complex and the conditions of the SM coupling reaction . The compound is generally environmentally benign, contributing to the mild and functional group tolerant reaction conditions of the SM coupling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Morpholinomethyl)pyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the halogen-metal exchange reaction followed by the addition of a boronic acid derivative. For instance, 6-bromopyridin-3-ylmethylmorpholine can undergo a halogen-metal exchange with an organolithium reagent, followed by the addition of trimethyl borate to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of palladium-catalyzed borylation reactions is also common in industrial settings due to their efficiency and selectivity .
化学反応の分析
Types of Reactions
(6-(Morpholinomethyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Organolithium Reagents: Employed in halogen-metal exchange reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products
The major products formed from these reactions include biaryl compounds, alcohols, and ketones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
(6-(Morpholinomethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
3-Pyridinylboronic Acid: Similar in structure but lacks the morpholinomethyl group, making it less versatile in certain reactions.
2-(Trifluoromethyl)pyridine-5-boronic Acid: Contains a trifluoromethyl group, which imparts different electronic properties and reactivity.
Phenylboronic Acid: A simpler boronic acid that is widely used in organic synthesis but lacks the additional functional groups present in (6-(Morpholinomethyl)pyridin-3-yl)boronic acid.
Uniqueness
The presence of the morpholinomethyl group in this compound provides unique reactivity and selectivity in chemical reactions. This functional group can act as a directing group, stabilize reaction intermediates, and enhance the solubility of the compound in various solvents, making it a valuable reagent in both academic and industrial research .
特性
IUPAC Name |
[6-(morpholin-4-ylmethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c14-11(15)9-1-2-10(12-7-9)8-13-3-5-16-6-4-13/h1-2,7,14-15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSQGMVBVHHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)CN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1425245.png)
![{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B1425246.png)
![[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride](/img/structure/B1425248.png)
![3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1425249.png)


![3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1425253.png)


![1-[(2,5-difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine hydrochloride](/img/structure/B1425256.png)
![Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1425259.png)
![ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1425261.png)
